molecular formula CBr2S B14761267 Carbonothioyl dibromide CAS No. 1540-60-9

Carbonothioyl dibromide

Cat. No.: B14761267
CAS No.: 1540-60-9
M. Wt: 203.89 g/mol
InChI Key: DAPLUUQQCGYRJA-UHFFFAOYSA-N
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Description

Carbonothioyl dibromide: is an organosulfur compound with the chemical formula CBr₂S. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbonothioyl dibromide can be synthesized through the reaction of carbon disulfide (CS₂) with bromine (Br₂) in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:

CS2+2Br2CBr2S+SBr2\text{CS}_2 + 2\text{Br}_2 \rightarrow \text{CBr}_2\text{S} + \text{SBr}_2 CS2​+2Br2​→CBr2​S+SBr2​

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure. The use of advanced catalysts and purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Carbonothioyl dibromide undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of bromine atoms.

    Reduction Reactions: Reduction of this compound can yield carbonothioyl compounds with different oxidation states.

    Addition Reactions: It can participate in addition reactions with alkenes and alkynes.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

    Reducing Agents: Like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used in reduction reactions.

    Catalysts: Transition metal catalysts are often employed to facilitate addition reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted carbonothioyl compounds can be formed.

    Reduction Products: Reduced forms of carbonothioyl compounds.

    Addition Products: Adducts formed with alkenes or alkynes.

Scientific Research Applications

Chemistry: Carbonothioyl dibromide is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of heterocyclic compounds and as a precursor for other organosulfur compounds.

Biology: In biological research, this compound is used to study the interactions of sulfur-containing compounds with biological molecules. It is also used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its reactivity with nucleophiles makes it a valuable tool in drug design and synthesis.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. It is also employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

Mechanism: The mechanism of action of carbonothioyl dibromide involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various substrates, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

    Carbonyl dibromide (CBr₂O): Similar in structure but contains an oxygen atom instead of sulfur.

    Xylylene dibromide (C₆H₄(CH₂Br)₂): An aromatic compound with two bromine atoms attached to a benzene ring.

    Selenium dibromide (SeBr₂): Contains selenium instead of sulfur and has different reactivity and applications.

Uniqueness: Carbonothioyl dibromide is unique due to its sulfur content, which imparts distinct chemical properties and reactivity. Its ability to form carbon-sulfur bonds makes it valuable in various synthetic applications, distinguishing it from other dibromides.

Properties

CAS No.

1540-60-9

Molecular Formula

CBr2S

Molecular Weight

203.89 g/mol

IUPAC Name

dibromomethanethione

InChI

InChI=1S/CBr2S/c2-1(3)4

InChI Key

DAPLUUQQCGYRJA-UHFFFAOYSA-N

Canonical SMILES

C(=S)(Br)Br

Origin of Product

United States

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